Structural Characterization and Molecular Weight Analysis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine: A Technical Guide
Structural Characterization and Molecular Weight Analysis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine: A Technical Guide
Executive Summary
In modern medicinal chemistry, the piperazine ring is widely recognized as a privileged scaffold, offering a versatile platform for the modulation of pharmacokinetic and pharmacodynamic properties . The compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (PubChem CID: 899168) represents a highly functionalized, rigid bis-amide construct. This technical whitepaper details the structural architecture, physicochemical properties, regioselective synthesis, and analytical methodologies required to validate the molecular weight and identity of this specific piperazine derivative.
Structural Architecture and Pharmacophore Significance
The structural design of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is not arbitrary; it is a calculated assembly of three distinct pharmacophoric elements:
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The Piperazine Core ( C4H10N2 ): Acts as a conformationally restricted linker. By locking the spatial arrangement of the two functional groups, it reduces the entropic penalty upon target binding compared to flexible aliphatic chains.
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The 2-Furoyl Group (N1 Substitution): The furan-2-carbonyl moiety introduces a heteroaromatic ring that serves as a potent hydrogen bond acceptor (via the furan oxygen). Its lipophilic nature enhances membrane permeability.
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The 3-Nitrobenzoyl Group (N4 Substitution): The meta-substituted nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic system. This electrostatic shift makes the ring an excellent candidate for π−π stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) within a target protein's binding pocket.
Causality in Design: Unsubstituted piperazine is highly basic ( pKa≈9.8 ). By converting both secondary amines into amides (bis-amide functionalization), the basicity is entirely neutralized. This shifts the molecule from a highly polar, charged amine to a neutral, lipophilic entity, drastically altering its ADME (Absorption, Distribution, Metabolism, and Excretion) profile to favor passive cellular permeability and reduce off-target hERG channel liability.
Physicochemical Properties & Quantitative Data
The empirical formula for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is C16H15N3O5 . The molecular weight is calculated by summing the atomic weights of its constituent atoms, yielding 329.31 g/mol .
Below is a structured summary of its core physicochemical properties, which are critical for downstream formulation and screening workflows.
Table 1: Physicochemical and Structural Properties
| Property | Value | Reference |
| IUPAC Name | [4-(furan-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone | Computed |
| Molecular Formula | C16H15N3O5 | |
| Molecular Weight | 329.31 g/mol | |
| Monoisotopic Exact Mass | 329.10117 Da | |
| LogP (XLogP3-AA) | 1.5 | |
| Topological Polar Surface Area (TPSA) | 99.6 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| PubChem CID | 899168 |
Modular Synthesis Workflow
Regioselective Two-Step Synthesis Protocol
Objective: To construct the bis-amide 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine with >98% purity.
Causality & Self-Validation: Direct acylation of unprotected piperazine with two different acyl chlorides inevitably yields a statistical mixture of mono-acylated, symmetric di-acylated, and asymmetric di-acylated products. To engineer a self-validating protocol with guaranteed regiocontrol, a mono-Boc protected piperazine is utilized. This ensures that the first acylation strictly occurs at the N4 position, and the second acylation only proceeds after controlled deprotection, physically eliminating the possibility of symmetric byproducts.
Step-by-Step Methodology:
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First Acylation (Furoylation):
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Dissolve 1.0 equivalent of 1-Boc-piperazine in anhydrous Dichloromethane (DCM).
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Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the piperazine nitrogen which would otherwise halt the nucleophilic attack.
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Cool the reaction vessel to 0°C and dropwise add 1.1 equivalents of 2-furoyl chloride. Stir for 2 hours, allowing it to warm to room temperature.
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Boc Deprotection:
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Isolate the intermediate (1-Boc-4-(2-furoyl)piperazine) via standard aqueous workup.
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Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour at room temperature.
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Evaporate the solvent under reduced pressure to yield 1-(2-furoyl)piperazine as a TFA salt.
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Second Acylation (Nitrobenzoylation):
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Dissolve the TFA salt intermediate in DCM. Add 3.0 equivalents of TEA (excess is required to neutralize the residual TFA and act as an HCl scavenger).
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Dropwise add 1.1 equivalents of 3-nitrobenzoyl chloride. Stir for 3 hours at room temperature.
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Purification:
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Wash the organic layer sequentially with saturated NaHCO3 , 1M HCl, and brine. Dry over anhydrous Na2SO4 .
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Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure target compound.
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Fig 1: Regioselective synthesis workflow of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine.
Analytical Methodology: Molecular Weight Elucidation
LC-HRMS (High-Resolution Mass Spectrometry) Protocol
Objective: To empirically validate the exact mass (329.10117 Da) of the synthesized compound.
Causality & Self-Validation: Using a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an internal lock mass creates a self-validating analytical system. Continuous calibration corrects for instrumental drift in real-time, ensuring mass accuracy within <5 ppm. This precision is mandatory to unambiguously confirm the C16H15N3O5 elemental composition and rule out isobaric impurities.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Water:MeCN.
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Chromatographic Separation: Inject 2 µL of the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase Gradient:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in MeCN.
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Causality: The addition of 0.1% Formic acid acts as a crucial proton source, facilitating efficient ionization in positive Electrospray Ionization (ESI+) mode to form the [M+H]+ adduct.
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Ionization & Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, the sampling cone to 30 V, and the desolvation temperature to 350°C.
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Lock Mass Calibration: Simultaneously infuse Leucine Enkephalin (expected m/z 556.2771) via a secondary reference probe to maintain mass accuracy.
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Data Analysis: Extract the ion chromatogram for the expected [M+H]+ ion at m/z 330.1084 (Calculated as Exact Mass 329.10117 + Proton Mass 1.00727). A mass error of ≤ 5 ppm confirms the structural identity of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine.
References
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Romanelli, Maria Novella, et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery 17.9 (2022): 969-984. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 899168, 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine". PubChem, URL:[Link]
